molecular formula C10H9NO3 B1349103 Ethyl 3-isocyanatobenzoate CAS No. 67531-68-4

Ethyl 3-isocyanatobenzoate

Cat. No. B1349103
CAS RN: 67531-68-4
M. Wt: 191.18 g/mol
InChI Key: UPXGGIRFDZENRD-UHFFFAOYSA-N
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Description

Ethyl 3-isocyanatobenzoate is a chemical compound with the linear formula OCNC6H4CO2C2H5 . It has a molecular weight of 191.18 . This compound is used in scientific research and has unique properties that make it valuable for various applications, including organic synthesis and pharmaceutical development.


Molecular Structure Analysis

The molecular structure of Ethyl 3-isocyanatobenzoate is represented by the linear formula OCNC6H4CO2C2H5 . The compound consists of an ethyl ester group (CO2C2H5) and an isocyanate group (OCN) attached to a benzene ring (C6H4). The presence of these functional groups contributes to the compound’s reactivity and its potential uses in various chemical reactions.


Chemical Reactions Analysis

Ethyl 3-isocyanatobenzoate is a reactive compound that can undergo various reactions such as nucleophilic addition, substitution, and polymerization. It can react with water, alcohols, and other nucleophiles to form carbamic acids or urethanes.


Physical And Chemical Properties Analysis

Ethyl 3-isocyanatobenzoate has a refractive index of 1.531 . It has a boiling point of 213°C and a density of 1.154 g/mL at 25°C . These properties can influence how the compound behaves under different conditions and can be important in determining its suitability for various applications.

Scientific Research Applications

Based on the information available, here is a comprehensive analysis of the scientific research applications of “Ethyl 3-isocyanatobenzoate”:

Analytical Research

It is likely that Ethyl 3-isocyanatobenzoate is used in analytical research methods, but the search results do not elaborate on particular methodologies or analyses.

Safety and Hazards

Ethyl 3-isocyanatobenzoate is a hazardous substance that poses health hazards when inhaled, ingested, or absorbed through the skin . It can cause skin and eye irritation, respiratory problems, and other health issues . Safety measures should be taken when handling this compound, including wearing protective clothing and ensuring adequate ventilation .

Relevant Papers The search results did not provide specific peer-reviewed papers related to Ethyl 3-isocyanatobenzoate . For a more comprehensive analysis, it would be beneficial to conduct a more targeted search for academic literature on this compound.

properties

IUPAC Name

ethyl 3-isocyanatobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-2-14-10(13)8-4-3-5-9(6-8)11-7-12/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXGGIRFDZENRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70343451
Record name Ethyl 3-isocyanatobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-isocyanatobenzoate

CAS RN

67531-68-4
Record name Ethyl 3-isocyanatobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-isocyanatobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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